molecular formula C9H11Cl B3130782 2-Chloro-1-ethyl-3-methylbenzene CAS No. 344612-25-5

2-Chloro-1-ethyl-3-methylbenzene

Cat. No. B3130782
CAS RN: 344612-25-5
M. Wt: 154.63 g/mol
InChI Key: AYSFIIPVGGGKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-1-ethyl-3-methylbenzene” is a derivative of benzene, which is an aromatic compound. It contains a benzene ring with three substituents: a chlorine atom, an ethyl group, and a methyl group .


Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The order of reactions can change the products produced . For instance, an acylation reaction could be followed by a bromination .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a benzene ring with the three substituents mentioned above . The exact positions of these substituents on the benzene ring would be determined by the specific synthesis process.


Chemical Reactions Analysis

Benzene and its derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the aromaticity of the benzene ring is preserved, making them different from addition reactions of other unsaturated hydrocarbons .

Scientific Research Applications

Solubility and Correlation Models

Research on the solubility of halogenated benzenes, including compounds similar to 2-Chloro-1-ethyl-3-methylbenzene, in organic solvents like 2-ethyl-1-hexanol has been conducted. These studies are crucial for developing Abraham model correlations, which help in understanding the solute transfer into organic solvents from both water and the gas phase. This information is vital for chemical engineering and environmental science, as it aids in the prediction and improvement of solvent systems for various applications (Liu et al., 2020).

Vaporization Enthalpies

The vaporization enthalpies of chloro- and fluoro-substituted methylbenzenes, including derivatives of this compound, have been measured. These studies are essential for understanding the thermodynamic properties of these compounds, which can influence their behavior in various industrial and environmental processes (Verevkin et al., 2014).

Methanol-to-Olefins (MTO) Reaction

In the context of the MTO reaction, the role of methylbenzene intermediates has been scrutinized. For instance, the selectivity control and the relationship between reaction intermediates and product distribution over H-SAPO-34 catalysts have been studied, highlighting the significant influence of methylbenzene intermediates in the process. This research contributes to the optimization of catalysts for the efficient conversion of methanol to olefins, a key process in the petrochemical industry (Hereijgers et al., 2009).

Solvent Effects on Aromatic Substitution Reactions

The kinetics of aromatic nucleophilic substitution reactions in mixtures of an ionic liquid with molecular solvents have been studied, including predictions using artificial neural networks. This research sheds light on how solvent properties can influence reaction kinetics, which is crucial for the design of efficient and sustainable chemical processes (Habibi-Yangjeh et al., 2009).

Excess Enthalpies of Mixtures

Studies on the excess enthalpies of chloroalkylbenzene and alkylbenzene mixtures provide insights into the thermodynamics of these systems. Such data are valuable for the chemical industry, especially in the formulation of mixtures and understanding their behavior under various conditions (Marongiu et al., 2007).

Mechanism of Action

The mechanism of electrophilic aromatic substitution reactions involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The safety and hazards associated with “2-Chloro-1-ethyl-3-methylbenzene” would depend on various factors, including its specific physical and chemical properties, how it is handled and stored, and the extent and nature of exposure .

Future Directions

The future directions for research on “2-Chloro-1-ethyl-3-methylbenzene” and similar compounds could include exploring new synthesis methods, studying their reactions under various conditions, and investigating their potential applications in various fields .

properties

IUPAC Name

2-chloro-1-ethyl-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSFIIPVGGGKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-ethyl-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-ethyl-3-methylbenzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-ethyl-3-methylbenzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-ethyl-3-methylbenzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-ethyl-3-methylbenzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-ethyl-3-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.